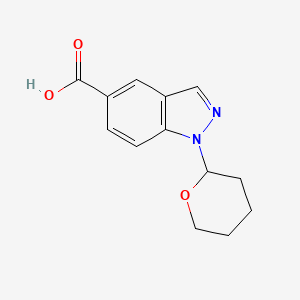![molecular formula C8H14ClN3 B1386741 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 635712-89-9](/img/structure/B1386741.png)
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride, or 4,5,6,7-THPP-HCl, is a synthetic compound used in scientific research. It is a derivative of the pyrazolo[4,3-c]pyridine ring system and is used as a ligand for binding to proteins, particularly G-protein coupled receptors (GPCRs). 4,5,6,7-THPP-HCl has been studied for its potential applications in a variety of fields, including pharmacology, toxicology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Enzymatische Inhibitore Aktivität
Verbindungen in dieser Familie wurden auf ihre Fähigkeit zur Hemmung der c-Met-Kinase, die an verschiedenen Krebsarten beteiligt ist, untersucht. Sie zeigen vielversprechende zelluläre Potenz gegen verschiedene Krebszelllinien .
PI3Kδ-Hemmung
Diese Derivate werden als potente und oral verfügbare PI3Kδ-Inhibitoren untersucht. Dies ist im Zusammenhang mit Erkrankungen des Immunsystems und Krebsarten von Bedeutung .
3. Konstruktion von bizyklischen fusionierten Triazolium-Ionenflüssigkeiten Der strukturelle Kern wurde zur Herstellung von Ionenflüssigkeiten verwendet, die für die selektive Extraktion von Kupfer(II)-Ionen und Histidin-haltigen Peptiden entwickelt wurden .
Biomedizinische Anwendungen
Die Substitutionmuster verwandter Pyrazolopyridine wurden für verschiedene biomedizinische Anwendungen untersucht, darunter potenzielle Therapeutika .
Antiproliferative Aktivität
Eine Bibliothek von tetrasubstituierten Pyrazolopyridinen wurde synthetisiert und auf ihre antiproliferative Aktivität gegen verschiedene Krebszelllinien untersucht .
Privilegiertes Motiv in der Wirkstoffforschung
Elemente des kondensierten Systems verwandter Verbindungen wurden aufgrund ihrer pharmakologischen Eigenschaften als privilegiertes Motiv für die Wirkstoffforschung angesehen .
Wirkmechanismus
Target of Action
The primary target of 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride is the c-Met kinase . This enzyme plays a crucial role in cellular processes such as growth, survival, and migration .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its enzymatic activity . This interaction results in a decrease in the kinase’s function, leading to a reduction in the cellular processes it regulates .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it impacts the pathways responsible for cell growth and survival. The downstream effects include a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
The compound’s molecular weight (15121) and formula (C8H13N3) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is a decrease in the growth and survival of cells. This is due to the inhibition of c-Met kinase, which leads to a reduction in the cellular processes it regulates .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,5,6,7-THPP-HCl in laboratory experiments has several advantages. It is a relatively inexpensive compound, and the synthesis methods are straightforward and efficient. Additionally, 4,5,6,7-THPP-HCl is highly selective for 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride, making it a useful tool for studying the structure and function of these proteins.
However, there are also some limitations to using 4,5,6,7-THPP-HCl in laboratory experiments. It is not a very potent ligand, and it can be difficult to obtain a sufficient concentration of the compound for experiments. Additionally, the compound is not very stable and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for 4,5,6,7-THPP-HCl. One potential direction is the development of more potent derivatives of the compound. This could be achieved by using chemical modifications to increase the binding affinity of the compound. Another potential direction is the development of more stable derivatives of the compound. This could be achieved by using chemical modifications to increase the stability of the compound. Additionally, 4,5,6,7-THPP-HCl could be used to study other types of proteins, such as ion channels and enzymes. Finally, 4,5,6,7-THPP-HCl could be used in drug discovery and development, as it could be used to identify new targets for drug development, as well as to study the effects of existing drugs.
Biochemische Analyse
Biochemical Properties
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits inhibitory activity against c-Met kinase, an enzyme involved in cell growth and differentiation . Additionally, it has demonstrated cellular potency against various cell lines, including MKN45, EBC-1, and PC-3 . The interactions between this compound and these biomolecules are primarily based on binding interactions, which can lead to enzyme inhibition or activation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . These effects are indicative of its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory activity against c-Met kinase is a result of its binding interactions with the enzyme . This binding can lead to changes in gene expression and subsequent cellular responses. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimentation . Its degradation over time can lead to changes in its efficacy and potency. Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, while higher doses may lead to toxic or adverse effects . For instance, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. At higher doses, the compound can exhibit toxicity, affecting various organs and systems in the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its efficacy and potency. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can affect its therapeutic efficacy and potential side effects. Studies have shown that it can accumulate in specific tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and subsequent cellular responses. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Eigenschaften
IUPAC Name |
7,7-dimethyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-8(2)5-9-3-6-4-10-11-7(6)8;/h4,9H,3,5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEBVCQRCXEFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1NN=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656806 | |
| Record name | 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-10-1, 635712-89-9 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-7,7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)

![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)
![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)
